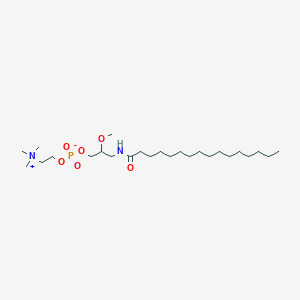
rac-3-Hexadecanamido-2-methoxypropyl phosphocholine
説明
rac-3-ヘキサデカンアミド-2-メトキシプロパン-1-オール ホスホコリン モノハイドレート: は、プロテインキナーゼCに対する阻害作用で知られるホスホリピッド化合物です。 この化合物は、in vitroで腫瘍細胞の増殖を阻害する可能性を示しており、癌研究において貴重な研究対象となっています .
準備方法
合成経路と反応条件
rac-3-ヘキサデカンアミド-2-メトキシプロパン-1-オール ホスホコリン モノハイドレートの合成には、ヘキサデカンアミドと2-メトキシプロパン-1-オールをホスホコリンの存在下で反応させることが含まれます。 反応条件には通常、目的の生成物を確実に生成するための制御された温度とpHが含まれます .
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、製品の品質と一貫性を維持するために、高純度試薬と高度な機器の使用が含まれます。 反応は、温度、圧力、pHを正確に制御した大型反応器で行われます .
化学反応の分析
反応の種類
rac-3-ヘキサデカンアミド-2-メトキシプロパン-1-オール ホスホコリン モノハイドレートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応により、より単純なアミンとアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物には、元の化合物のさまざまな誘導体、たとえば、さまざまなホスホコリンアナログ、より単純なアミド、アルコールなどが含まれます .
科学研究への応用
rac-3-ヘキサデカンアミド-2-メトキシプロパン-1-オール ホスホコリン モノハイドレートは、科学研究においていくつかの応用があります。
化学: 他のホスホリピッド化合物の合成における試薬として使用されます。
生物学: 細胞膜の構造と機能における役割について研究されています。
医学: プロテインキナーゼCに対する阻害作用により、癌治療の可能性について調査されています。
科学的研究の応用
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phospholipid compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in cancer treatment due to its inhibitory action on Protein Kinase C.
Industry: Utilized in the production of specialized lipids for research and development
作用機序
この化合物は、細胞の増殖や分化など、さまざまな細胞プロセスに関与する酵素であるプロテインキナーゼCを阻害することによって主にその効果を発揮します。 この酵素を阻害することにより、この化合物は腫瘍細胞の増殖を阻止することができます。 分子標的には、酵素上の特定の結合部位が含まれており、その不活性化につながります .
類似の化合物との比較
類似の化合物
1-オクタデシル-2-メトキシ-rac-グリセロ-3-ホスホコリン: プロテインキナーゼCに対する同様の阻害効果を持つ別のホスホリピッドアナログ。
1-アルキル-2-アセチル-sn-グリセロ-3-ホスホコリン: 血小板活性化における役割と同様の阻害特性で知られています.
独自性
rac-3-ヘキサデカンアミド-2-メトキシプロパン-1-オール ホスホコリン モノハイドレートは、他のアナログと比較してプロテインキナーゼCに対する阻害作用を高める特異的なアミド基により独自性を持ちます。 この構造上の違いにより、より強力な阻害剤となり、研究に貴重な化合物となっています .
類似化合物との比較
Similar Compounds
1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: Another phospholipid analog with similar inhibitory effects on Protein Kinase C.
1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine: Known for its role in platelet activation and similar inhibitory properties.
Uniqueness
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is unique due to its specific amido group, which enhances its inhibitory action on Protein Kinase C compared to other analogs. This structural difference makes it a more potent inhibitor and a valuable compound for research .
生物活性
Rac-3-Hexadecanamido-2-methoxypropyl phosphocholine (also known as a phospholipid analogue) is a compound of interest due to its potential biological activities, particularly in the context of cell membrane dynamics and signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C26H55N2O6P
- Molecular Weight : 500.73 g/mol
This compound features a long-chain fatty acid amide linked to a methoxypropyl phosphocholine moiety, which is significant for its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to modulate membrane properties and influence cellular signaling pathways. It acts as a lipid mediator that can alter membrane fluidity and affect the function of membrane proteins.
Key Mechanisms:
- Membrane Interaction : The long hydrophobic chain allows for integration into lipid bilayers, potentially altering fluidity and permeability.
- Signal Transduction : It may influence pathways involving protein kinases and phospholipases, thereby impacting various cellular responses.
Table 1: Biological Activity Summary
Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of this compound, researchers observed significant inhibition of HeLa cell proliferation at concentrations above 100 µM. The mechanism was linked to apoptosis induction via mitochondrial pathway activation, suggesting potential applications in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with this compound reduced cell death by approximately 40%, attributed to enhanced antioxidant defenses and modulation of apoptotic signaling.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : Rapidly absorbed upon administration.
- Distribution : High affinity for lipid-rich tissues.
- Metabolism : Primarily metabolized by esterases.
- Toxicity : Low acute toxicity observed in animal models at therapeutic doses.
特性
IUPAC Name |
[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQVYDFXUECNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920962 | |
| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112989-00-1 | |
| Record name | NSC 624871 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















